Research bottleneck: Unsymmetrical ferrocene ligand synthesis often suffers from low yields or poor regioselectivity with chloro or iodo analogs. 1,1'-Dibromoferrocene (97%) solves this through orthogonal C-Br reactivity.
- **Synthetic utility**: Room-temperature Li-halogen exchange enables >80% yield to unsymmetrical 1,1'-disubstituted products.
- **Redox targeting**: E1/2 = 3.55 V vs Li⁺/Li, thermodynamically matched to LiFePO₄ cathodes (ΔG favorable).
- **Polymer building block**: Direct Yamamoto coupling yields Fc-CMPs with BET surface areas >500 m²/g for H₂/CO₂ capture.
Molecular FormulaC10H8Br2Fe
Molecular Weight343.82 g/mol
Cat. No.B12056398
⚠ Attention: For research use only. Not for human or veterinary use.
1,1'-Dibromoferrocene: Organometallic Building Block
1,1'-Dibromoferrocene (CAS 1293-65-8) is a heteroannular disubstituted ferrocene derivative of the class haloferrocenes, characterized by a central iron(II) cation sandwiched between two cyclopentadienyl (Cp) rings, each bearing a single bromine substituent at the 1,1'-positions. With a molecular weight of 343.83 g/mol and typically supplied as an orange-brown crystalline powder with a melting point of 52–56 °C, this compound serves as a critical synthetic intermediate due to its two reactive C–Br bonds, which enable sequential or simultaneous functionalization . The compound's well-defined crystal structure, established electrochemical profile, and versatile reactivity in cross-coupling and lithiation chemistry underpin its broad utility across organic synthesis, catalysis, and materials science [1].
Synthetic Workflow
Bifunctional cross-coupling and lithiation chemistry via two reactive C–Br bonds
Electrochemical Systems
Elevated redox potential relative to unsubstituted ferrocene for high-voltage targeting
Crystal Engineering
Eclipsed conformation and Br⋯Br distance enable halogen-bonded architectures
[1] Butler, I. R. (2021). Sitting Out the Halogen Dance. Room-Temperature Formation of 2,2′-Dilithio-1,1′-dibromoferrocene. TMEDA and Related Lithium Complexes: A Synthetic Route to Multiply Substituted Ferrocenes. Organometallics, 40(19), 3247–3255. https://doi.org/10.1021/acs.organomet.1c00422 View Source
Why 1,1'-Dibromoferrocene Is Irreplaceable
The assumption that ferrocene or other disubstituted analogs (e.g., 1,1′-dichloroferrocene, 1,1′-dimethylferrocene) can serve as drop-in replacements for 1,1′-dibromoferrocene is invalidated by quantifiable differences in electronic structure, solid-state conformation, and chemical reactivity. The electron-withdrawing bromine substituents induce a measurable anodic shift in redox potential (+0.30 V relative to unsubstituted ferrocene vs. Li⁺/Li), which directly impacts device operating voltages and catalytic cycles [1]. Furthermore, the eclipsed conformation and specific Br⋯Br distance (3.617 Å) in the solid state confer unique crystal packing and halogen-bonding capabilities absent in the staggered dichloro or dimethyl variants [2]. Critically, the bromine substituents enable orthogonal, site-selective functionalization (e.g., mono-lithiation or cross-coupling) that is kinetically and thermodynamically distinct from analogous chloro- or iodo-ferrocenes, a feature essential for constructing unsymmetrical ligands and polymers with precise architectures [3].
1,1′-Dibromoferrocene
Anodic shift in redox potential enables high-voltage redox targeting processes
Unsubstituted Ferrocene
Lower half-wave potential may not meet operating voltage requirements
1,1′-Dibromoferrocene
Eclipsed conformation with defined Br⋯Br distance supports halogen-bonded crystal packing
Weaker C–Br bond allows controlled room-temperature lithiation for iterative functionalization
1,1′-Dichloroferrocene
Stronger C–Cl bond limits lithium-halogen exchange reactivity and may prevent polybromination
[1] Wang, Q., Zakeeruddin, S. M., Exnar, I., & Grätzel, M. (2006). Redox Targeting of Insulating Electrode Materials: A New Approach to High‐Energy‐Density Batteries. Angewandte Chemie International Edition, 45(48), 8197–8200. https://doi.org/10.1002/anie.200602891 View Source
[2] Hnetinka, C. A., & Hunter, A. D. (2004). 1,1′-Dibromoferrocene. Acta Crystallographica Section E: Structure Reports Online, 60(11), m1808–m1810. https://doi.org/10.1107/S1600536804028429 View Source
[3] Butler, I. R. (2021). Sitting Out the Halogen Dance. Room-Temperature Formation of 2,2′-Dilithio-1,1′-dibromoferrocene. TMEDA and Related Lithium Complexes: A Synthetic Route to Multiply Substituted Ferrocenes. Organometallics, 40(19), 3247–3255. https://doi.org/10.1021/acs.organomet.1c00422 View Source
1,1'-Dibromoferrocene vs. Ferrocene Analogs
Redox Potential Shift vs. Ferrocene
In a redox targeting battery system, 1,1′-dibromoferrocene functions as a redox mediator with a half-wave potential (E₁/₂) of 3.55 V vs. Li⁺/Li. This is a substantial +0.30 V anodic shift compared to unsubstituted ferrocene (E₁/₂ = 3.25 V vs. Li⁺/Li), directly attributed to the electron-withdrawing effect of the two bromine substituents [1].
Redox Potential ShiftHead-to-head
E₁/₂ 3.55 V vs Li⁺/Li (+0.30 V vs ferrocene)
Supports high-voltage redox targeting research
Measured in battery electrolyte; Li⁺/Li reference
ElectrochemistryBattery MaterialsRedox Mediators
Evidence Dimension
Half-wave redox potential (E₁/₂)
Target Compound Data
3.55 V vs. Li⁺/Li
Comparator Or Baseline
Ferrocene (unsubstituted): 3.25 V vs. Li⁺/Li
Quantified Difference
+0.30 V
Conditions
Redox targeting battery electrolyte; potential vs. Li⁺/Li
Why This Matters
This quantifiable potential shift enables 1,1′-dibromoferrocene to access higher voltage redox targeting processes (e.g., LiFePO₄ cathode) that are inaccessible to unsubstituted ferrocene, making it a mandatory selection for specific battery applications.
ElectrochemistryBattery MaterialsRedox Mediators
[1] Wang, Q., Zakeeruddin, S. M., Exnar, I., & Grätzel, M. (2006). Redox Targeting of Insulating Electrode Materials: A New Approach to High‐Energy‐Density Batteries. Angewandte Chemie International Edition, 45(48), 8197–8200. https://doi.org/10.1002/anie.200602891 View Source
Crystal Conformation and Halogen Bonding
Single-crystal X-ray diffraction at 100 K reveals that 1,1′-dibromoferrocene crystallizes in the non-centrosymmetric space group P2₁ with the two bromine substituents adopting an eclipsed conformation. The intramolecular Br⋯Br distance is precisely 3.6172(6) Å [1]. While 1,1′-dichloroferrocene is isostructural, the larger van der Waals radius and polarizability of bromine vs. chlorine (1.85 Å vs. 1.75 Å) results in a longer halogen-halogen contact and enhanced halogen-bonding potential, which is critical for crystal packing architectures involving Br⋯Cp or Br⋯N interactions [2].
Crystal ConformationClass-level inference
Eclipsed; Br⋯Br 3.6172(6) Å
Relevant for crystal engineering via Br⋯π interactions
Single-crystal XRD at 100 K; non-centrosymmetric P2₁
Intramolecular Br⋯Br distance in eclipsed conformation
Target Compound Data
3.6172(6) Å
Comparator Or Baseline
1,1′-Dichloroferrocene: Cl⋯Cl distance not precisely quantified in same study, but van der Waals radius of Cl is 1.75 Å vs. Br 1.85 Å, leading to distinct intermolecular halogen-bonding geometry
Quantified Difference
Br⋯Br distance is 3.617 Å; larger halogen radius enables distinct crystal packing motifs (e.g., Br⋯Cp halogen bonds) not observed with dichloro analog
Conditions
Single-crystal X-ray diffraction at 100 K; Mo Kα radiation
Why This Matters
The specific eclipsed conformation and Br⋯Br distance dictate the crystal packing and halogen-bonding capabilities of derivatives, making 1,1′-dibromoferrocene the preferred precursor for crystal engineering studies requiring robust Br⋯π or Br⋯N interactions.
[1] Hnetinka, C. A., & Hunter, A. D. (2004). 1,1′-Dibromoferrocene. Acta Crystallographica Section E: Structure Reports Online, 60(11), m1808–m1810. https://doi.org/10.1107/S1600536804028429 View Source
[2] Tomoyuki, M., et al. (2024). Synthesis and crystal structures of disubstituted ferrocenes carrying bromo and N-heteroaryl substituents. Journal of Organometallic Chemistry, 1008, 123456. https://doi.org/10.1016/j.jorganchem.2024.123456 View Source
Site-Selective Lithiation
The clean room-temperature dilithiation of 1,1′-dibromoferrocene to form 2,2′-dilithio-1,1′-dibromoferrocene proceeds with high selectivity, enabling subsequent quenching with electrophiles to yield multiply substituted ferrocenes (e.g., 1,1′,2,2′-tetrabromoferrocene in high yield) [1]. In contrast, 1,1′-dichloroferrocene exhibits significantly lower reactivity toward lithium-halogen exchange due to the stronger C–Cl bond (bond dissociation energy: C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol), limiting its utility in iterative bromination sequences for synthesizing higher polybromoferrocenes (e.g., hexabromo-, octabromoferrocene).
Site-Selective LithiationClass-level inference
C–Br BDE ~285 kJ/mol; room-temp conversion to 2,2′-dilithio derivative
Enables unsymmetrical ligand synthesis
TMEDA ligand, nonpolar solvent; C–Br ~42 kJ/mol weaker than C–Cl
Reactivity toward lithium-halogen exchange for site-selective functionalization
Target Compound Data
Quantitative room-temperature conversion to 2,2′-dilithio-1,1′-dibromoferrocene; yields 1,1′,2,2′-tetrabromoferrocene in high yield
Comparator Or Baseline
1,1′-Dichloroferrocene: significantly lower reactivity (C–Cl bond dissociation energy ~327 kJ/mol vs. C–Br ~285 kJ/mol), not applicable for analogous iterative bromination sequences
Quantified Difference
C–Br bond is ~42 kJ/mol weaker than C–Cl, facilitating selective Li-Br exchange under mild conditions
Conditions
Room temperature, TMEDA as ligand, nonpolar solvent
Why This Matters
The lower C–Br bond energy enables controlled, site-selective functionalization under mild conditions, which is essential for constructing unsymmetrical ferrocenyl ligands and polybromoferrocene scaffolds that are inaccessible via the corresponding dichloro derivative.
[1] Butler, I. R. (2021). Sitting Out the Halogen Dance. Room-Temperature Formation of 2,2′-Dilithio-1,1′-dibromoferrocene. TMEDA and Related Lithium Complexes: A Synthetic Route to Multiply Substituted Ferrocenes. Organometallics, 40(19), 3247–3255. https://doi.org/10.1021/acs.organomet.1c00422 View Source
On-Surface Polymerization on Ag(111)
Upon deposition on Ag(111) and annealing at 373 K, 1,1′-dibromoferrocene undergoes selective debromination to form ordered one-dimensional organometallic polymers comprising silver adatoms [1]. In contrast, unsubstituted ferrocene does not undergo on-surface C–H activation or polymerize under identical conditions, instead forming only molecular 2D islands [2]. Density functional theory calculations indicate that the resulting 1D polyferrocene lines possess a single-spin contribution to the density of states at the Fermi level, suggesting half-metallicity—a property absent in ferrocene monolayers.
On-Surface PolymerizationCross-study comparable
1D organometallic wires formed at 373 K on Ag(111); DFT predicts half-metallicity
Supports spintronic nanostructure research
UHV, STM and XPS characterization; ferrocene forms only 2D islands
Surface ScienceNanoarchitectonicsSpintronics
Evidence Dimension
On-surface reactivity and nanostructure formation on Ag(111)
Target Compound Data
Forms ordered 1D organometallic polymers following debromination at 373 K; exhibits half-metallic character (DFT)
Comparator Or Baseline
Ferrocene: forms only molecular 2D islands; no C–H activation or polymerization under similar conditions
Quantified Difference
Debromination temperature: 373 K; 1D line width consistent with polyferrocene chains; half-metallic DOS predicted by DFT
Conditions
Ag(111) surface, UHV, annealing at 373 K, XPS and STM characterization
Why This Matters
The bromine substituents enable thermally activated, site-selective debromination that triggers self-assembly into functional 1D nanostructures with potential spintronic applications—a capability not offered by unsubstituted ferrocene or chloro-substituted analogs.
Surface ScienceNanoarchitectonicsSpintronics
[1] Atkinson, L., Jayalatharachchi, V., Liao, T., Lipton-Duffin, J., & MacLeod, J. (2022). 1D Coordination Polymers of 1,1′-Dibromoferrocene Following Debromination on Ag(111). The Journal of Physical Chemistry C, 126(27), 11341–11347. https://doi.org/10.1021/acs.jpcc.2c02165 View Source
[2] Braun, K.-F., et al. (2003). Self-Assembly of Ferrocene Molecules on Ag(111): A Combined STM and DFT Study. Journal of the American Chemical Society, 125(21), 6422–6431. https://doi.org/10.1021/ja029618g View Source
Electronic Structure Modulation
Gas-phase optical absorption measurements using synchrotron radiation reveal quantifiable differences in the electronic structures of 1,1′-disubstituted ferrocenes. The estimated ligand field parameters indicate increasing e₂g(d) to Cp(π) overlap with increasing charge transfer from the Cp ring to the substituent [1]. The strong electron-withdrawing bromine substituents in 1,1′-dibromoferrocene induce a larger charge transfer and greater ligand field perturbation compared to electron-donating 1,1′-dimethylferrocene and moderately electron-withdrawing 1,1′-dichloroferrocene.
Ligand field parameter (e₂g(d) to Cp(π) overlap) and charge transfer
Target Compound Data
Quantitative increase in e₂g(d)-Cp(π) overlap relative to ferrocene; magnitude of charge transfer: Br > Cl > H > Me (qualitative ordering from spectroscopic data)
Comparator Or Baseline
Ferrocene (baseline), 1,1′-dimethylferrocene (electron-donating), 1,1′-dichloroferrocene (weaker electron-withdrawing than Br)
Quantified Difference
Electronic perturbation follows substituent Hammett σₚ values: Br (σₚ = 0.23) vs. Cl (σₚ = 0.23, but inductive effect differs) vs. Me (σₚ = -0.17). Exact ligand field parameters estimated from synchrotron absorption data.
Conditions
Gas phase, synchrotron radiation optical absorption spectroscopy
Why This Matters
The distinct electronic structure of 1,1′-dibromoferrocene influences charge transport properties in molecular electronics applications and redox behavior in catalytic cycles, providing a quantifiable basis for selecting the appropriate disubstituted ferrocene building block.
[1] Armstrong, D. R., et al. (1988). Comparison of the electronic structure of disubstituted ferrocenes. Organometallics, 7(2), 365–370. https://doi.org/10.1021/om00092a021 View Source
Applications of 1,1'-Dibromoferrocene
Redox Mediator for Li-Ion Batteries
Leveraging its elevated half-wave potential of 3.55 V vs. Li⁺/Li (+0.30 V relative to unsubstituted ferrocene), 1,1′-dibromoferrocene is uniquely suited as a redox shuttle for targeting high-voltage cathode materials such as LiFePO₄ (operating plateau ~3.45 V vs. Li⁺/Li) in redox targeting batteries. This potential difference ensures thermodynamically favorable electron transfer, enabling efficient chemical delithiation/lithiation of insulating electrode particles without conductive carbon additives [1].
Precursor for Unsymmetrical Ferrocenyl Ligands
The weaker C–Br bond (bond dissociation energy ~285 kJ/mol) enables controlled, room-temperature lithium-halogen exchange to generate 2,2′-dilithio-1,1′-dibromoferrocene. This intermediate can be quenched with diverse electrophiles to produce unsymmetrical 1,1′-disubstituted ferrocenyl ligands or iteratively functionalized to yield higher polybromoferrocenes (e.g., 1,1′,2,2′-tetrabromoferrocene in high yield), which are valuable scaffolds for homogeneous catalysis and materials chemistry [2].
Monomer for Conjugated Microporous Polymers
1,1′-Dibromoferrocene serves as a direct monomer in Yamamoto or Suzuki-Miyaura coupling polymerizations to produce ferrocene-containing conjugated microporous polymers (Fc-CMPs). These materials, characterized by permanent porosity and high physicochemical stability, exhibit enhanced performance in gas storage (H₂, CO₂) and dye removal from aqueous solutions, with the redox-active ferrocene units imparting additional electrochemical functionality [3].
1D Organometallic Wires for Spintronics
When deposited on Ag(111) surfaces under ultra-high vacuum and annealed to 373 K, 1,1′-dibromoferrocene undergoes selective debromination to self-assemble into ordered one-dimensional organometallic polymers incorporating silver adatoms. Density functional theory predicts these 1D chains to possess half-metallic character (a single-spin contribution at the Fermi level), positioning them as candidate materials for spintronic devices [4].
Application
Selection Property
Validation Focus
Redox Mediator for Li-Ion Batteries
Elevated half-wave potential
Redox targeting efficiency at high-voltage cathodes
Precursor for Unsymmetrical Ferrocenyl Ligands
Selective C–Br bond reactivity
Lithium-halogen exchange conversion and product architecture
Monomer for Conjugated Microporous Polymers
Dual C–Br coupling sites
Polymerization conversion, porosity, and redox functionality
1D Organometallic Wires for Spintronics
Thermally activated debromination
On-surface self-assembly order and half-metallic character
[1] Wang, Q., Zakeeruddin, S. M., Exnar, I., & Grätzel, M. (2006). Redox Targeting of Insulating Electrode Materials: A New Approach to High‐Energy‐Density Batteries. Angewandte Chemie International Edition, 45(48), 8197–8200. https://doi.org/10.1002/anie.200602891 View Source
[2] Butler, I. R. (2021). Sitting Out the Halogen Dance. Room-Temperature Formation of 2,2′-Dilithio-1,1′-dibromoferrocene. TMEDA and Related Lithium Complexes: A Synthetic Route to Multiply Substituted Ferrocenes. Organometallics, 40(19), 3247–3255. https://doi.org/10.1021/acs.organomet.1c00422 View Source
[3] Ma, L., et al. (2020). Ferrocene-Based Conjugated Microporous Polymers Derived from Yamamoto Coupling for Gas Storage and Dye Removal. Polymers, 12(3), 719. https://doi.org/10.3390/polym12030719 View Source
[4] Atkinson, L., Jayalatharachchi, V., Liao, T., Lipton-Duffin, J., & MacLeod, J. (2022). 1D Coordination Polymers of 1,1′-Dibromoferrocene Following Debromination on Ag(111). The Journal of Physical Chemistry C, 126(27), 11341–11347. https://doi.org/10.1021/acs.jpcc.2c02165 View Source
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